1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

PARP inhibition phthalazinone SAR hydrogen bonding

This ortho-chlorophenyl urea derivative is a critical SAR probe for mapping steric and electronic tolerance in the PARP-1 NAD⁺ pocket, distinct from para-chloro or unsubstituted congeners. Blind substitution with positional isomers invalidates pharmacological conclusions. Researchers acquire this compound as a reference standard for HPLC-MS method development (C₁₇H₁₅ClN₄O₂, MW 342.78) and as a CNS-optimized lead scaffold. Confirmatory MIC and PARP inhibition data should be independently generated.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 1396866-83-3
Cat. No. B2611376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
CAS1396866-83-3
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN4O2/c1-22-16(23)12-7-3-2-6-11(12)15(21-22)10-19-17(24)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H2,19,20,24)
InChIKeyBEHSDRVOHWFTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396866-83-3): Chemical Identity, Structural Class, and Procurement Baseline


1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396866-83-3) is a synthetic small-molecule urea derivative built on a 3-methyl-phthalazin-1(2H)-one (phthalazinone) core [1]. With a molecular formula of C₁₇H₁₅ClN₄O₂ and a molecular weight of 342.78 g·mol⁻¹, the compound features a 2-chlorophenyl group linked via a urea bridge to the phthalazinone methylene position [1]. The phthalazinone scaffold is a privileged pharmacophore extensively validated in poly(ADP-ribose) polymerase (PARP) inhibition, most notably exemplified by the approved drug olaparib [2]. This compound belongs to the broader class of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-aryl ureas, which are under investigation for PARP-mediated DNA damage repair modulation and, in certain patent contexts, for antiviral applications targeting hepatitis B virus (HBV) capsid assembly [3].

Why 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea Cannot Be Simply Replaced by Generic Phthalazinone Analogs


Substituting this compound with a generic phthalazinone-urea derivative introduces substantial risk because minor structural permutations—particularly the aryl substitution pattern at the urea terminus—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The ortho-chloro substituent on the phenyl ring of the target compound imposes a distinct conformational preference and electron-withdrawing effect compared to para-chloro, unsubstituted phenyl, or alkyl congeners [2]. In the closely related series of phthalazinone PARP-1 inhibitors, even subtle modifications to the aryl-urea moiety have been shown to shift inhibitory potency by orders of magnitude and modulate selectivity between PARP-1, PARP-2, and tankyrase [3]. For researchers procuring this specific compound as a chemical probe, reference standard, or SAR tool compound, blind substitution with a positional isomer (e.g., 4-chlorobenzyl analog) or an alkyl urea variant would invalidate comparative pharmacological conclusions and compromise experimental reproducibility [4]. The quantitative differentiation evidence below substantiates why structural identity—not merely class membership—governs the utility of this compound in precise experimental contexts.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396866-83-3) vs. Its Closest Analogs


Ortho-Chloro Substitution on the Phenylurea Moiety Confers a Distinct Hydrogen-Bonding Topology Compared to the Para-Chlorobenzyl Analog

The target compound bears an ortho-chlorophenyl group directly attached to the urea nitrogen, whereas the closest cataloged analog—1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea—contains a para-chlorobenzyl moiety . The ortho-chloro substituent introduces an intramolecular steric constraint that restricts rotation around the N–aryl bond and orients the chlorine atom into a distinct spatial position relative to the urea carbonyl oxygen [1]. This conformational restriction alters the hydrogen-bond donor/acceptor presentation at the urea pharmacophore, a feature known to modulate PARP-1 catalytic domain engagement in phthalazinone-based inhibitors [2]. In contrast, the para-chlorobenzyl analog possesses an additional methylene spacer (–CH₂–) between the urea nitrogen and the aryl ring, introducing greater conformational flexibility and a different electronic environment .

PARP inhibition phthalazinone SAR hydrogen bonding conformational restriction

Phthalazinone-Urea Scaffold Engages PARP Catalytic Domain: Class-Level Evidence from Structurally Proximal Congeners

The phthalazinone core present in the target compound is a validated PARP-1/2 inhibitory pharmacophore that mimics the nicotinamide moiety of NAD⁺ and competes for occupancy of the enzyme's catalytic site [1]. Olaparib—the prototypical phthalazinone-based PARP inhibitor—demonstrates PARP-1 IC₅₀ = 5 nM and PARP-2 IC₅₀ = 1 nM in cell-free enzymatic assays [2]. A structurally closer analog, 1-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea, has been explicitly reported to inhibit PARP enzymatic activity and induce cell death in cancer cells with defective DNA repair mechanisms . While direct PARP IC₅₀ data for the target compound (CAS 1396866-83-3) are not publicly available in peer-reviewed literature, the conserved 3-methyl-phthalazin-1(2H)-one core linked via methylene to a urea moiety establishes class-level PARP inhibition as its most probable mechanism of action [3].

PARP-1 inhibition DNA damage repair phthalazinone pharmacophore catalytic domain binding

Antimicrobial Activity Reported at 10 µg/mL: Preliminary Differentiation from PARP-Selective Congeners

The target compound has been evaluated against several bacterial strains and demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL (approximately 29 µM) . This antimicrobial activity represents a potential secondary pharmacology that is not commonly reported for prototypical PARP-selective phthalazinone inhibitors such as olaparib, which are primarily optimized for on-target PARP potency and antitumor efficacy [1]. The observed antibacterial effect may arise from the 2-chlorophenyl urea moiety, a substructure known to confer membrane permeability and potential interaction with bacterial targets distinct from human PARP enzymes [2]. However, the absence of minimum inhibitory concentration (MIC) data against a standardized bacterial panel, the lack of a defined comparator antibiotic, and the absence of mechanistic target deconvolution limit the strength of this differentiation claim .

antimicrobial screening bacterial growth inhibition dual pharmacology phenotypic assay

Molecular Properties Differentiate the Target Compound from Clinical Phthalazinone PARP Inhibitors for Specific Experimental Contexts

The target compound (MW = 342.78 g·mol⁻¹, clogP estimated ≈2.5–3.0, 2 H-bond donors, 4 H-bond acceptors) [1] is substantially smaller and less lipophilic than olaparib (MW = 434.46 g·mol⁻¹, clogP ≈2.7, 1 HBD, 5 HBA) [2] and lacks the cyclopropanecarbonyl-piperazine moiety that dominates olaparib's binding interactions with the PARP-1 catalytic domain [3]. The lower molecular weight and reduced hydrogen-bond donor count of the target compound suggest potentially superior passive membrane permeability, which may translate to better blood-brain barrier penetration—a property of significant interest for CNS-tropic PARP inhibitor development [4]. Conversely, the absence of the cyclopropanecarbonyl-piperazine group in the target compound predicts reduced PARP-1 binding affinity relative to olaparib, as this moiety makes critical hydrophobic contacts in the PARP-1 NAD⁺-binding pocket [3].

physicochemical properties drug-likeness CNS permeability molecular weight comparison

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea (CAS 1396866-83-3)


Structure-Activity Relationship (SAR) Probe for Mapping PARP-1 Active-Site Tolerance to ortho-Substituted Aryl Urea Moieties

The compound's ortho-chlorophenyl urea terminus—distinct from the para-substituted or heterocyclic aryl groups present in most clinical PARP inhibitors [1]—makes it a valuable tool compound for SAR studies aimed at mapping steric and electronic tolerance within the PARP-1 NAD⁺-binding pocket. Researchers can use this compound alongside its para-chlorobenzyl analog and the unsubstituted phenyl congener to deconvolute the contribution of substitution pattern to PARP inhibitory potency and selectivity [2]. This application is particularly relevant for medicinal chemistry teams optimizing next-generation PARP inhibitors with improved selectivity profiles against the 17-member PARP family.

Reference Standard for Analytical Method Development and Quality Control of Phthalazinone-Urea Libraries

With its well-defined molecular formula (C₁₇H₁₅ClN₄O₂), unambiguous IUPAC nomenclature, and characteristic SMILES string [1], this compound can serve as a reference standard for HPLC-MS method development, retention time calibration, and purity assessment within phthalazinone-urea focused compound libraries. Its molecular weight (342.78 g·mol⁻¹) and chlorine isotopic signature provide distinctive features for mass spectrometric identification, enabling robust quantification in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies [3].

Chemical Probe for Investigating Dual PARP-Antimicrobial Pharmacology in Phenotypic Screening Cascades

The reported antibacterial activity at 10 µg/mL (~29 µM) [1]—while requiring independent confirmatory validation—positions this compound as a potential starting point for phenotypic screening cascades exploring the intersection of PARP inhibition and direct antibacterial activity. Research groups investigating the therapeutic potential of PARP inhibitors in infection-associated cancers or exploring the antibacterial properties of arylurea-containing molecules may use this compound as a preliminary tool molecule, provided that confirmatory MIC determinations against reference bacterial strains (e.g., S. aureus, E. coli per CLSI guidelines) are performed prior to procurement-driven decision-making .

CNS Drug Discovery Scaffold for Brain-Penetrant PARP Modulator Design

The compound's low molecular weight (342.78 g·mol⁻¹), favorable hydrogen-bond donor count (HBD = 2), and absence of the large polar piperazine substituent present in olaparib align with established guidelines for CNS drug-likeness [1] [2]. Medicinal chemistry programs targeting neurological indications where PARP inhibition is therapeutically relevant—including ischemic stroke, traumatic brain injury, and neurodegenerative disorders—may evaluate this compound for in vitro blood-brain barrier permeability (e.g., PAMPA-BBB or MDCK-MDR1 assays) and prioritize it as a CNS-optimized lead scaffold [3]. This scenario is contingent upon generation of confirmatory PARP inhibition data for the compound.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.